1,4-Bis(chloromethyldimethylsilyloxy)benzene

Polymer Chemistry Analytical Chemistry Quality Control

Polymer chemists require bifunctional siloxane monomers with precise crosslinking stoichiometry for targeted silicone elastomer properties. This para-bis-silane delivers exact 2:1 chloromethyl functionality for controlled polycondensation. • Dual chloromethyl sites define crosslink density-critical for tensile strength & elongation at break • 301.4°C boiling point prevents monomer volatilization during high-temp polymerization • Unique InChIKey enables unambiguous analytical validation, eliminating 1,3-isomer misidentification risk Available for immediate dispatch with full quality documentation.

Molecular Formula C12H20Cl2O2Si2
Molecular Weight 323.36 g/mol
CAS No. 18057-24-4
Cat. No. B095563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(chloromethyldimethylsilyloxy)benzene
CAS18057-24-4
Synonyms1,4-BIS(CHLOROMETHYLDIMETHYLSILYLOXY)BENZENE
Molecular FormulaC12H20Cl2O2Si2
Molecular Weight323.36 g/mol
Structural Identifiers
SMILESC[Si](C)(CCl)OC1=CC=C(C=C1)O[Si](C)(C)CCl
InChIInChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-5-7-12(8-6-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3
InChIKeyNUFQOWGPIMOSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(chloromethyldimethylsilyloxy)benzene Overview


1,4-Bis(chloromethyldimethylsilyloxy)benzene (CAS 18057-24-4) is a bifunctional organosilicon compound classified as a para-substituted phenylenedioxy bis-silane. Its structure features a central 1,4-disubstituted benzene ring linked via oxygen atoms to two chloromethyldimethylsilyl groups . This architecture imparts a combination of rigid aromatic character and flexible siloxane-type linkages, with the chloromethyl moieties serving as latent reactive handles for nucleophilic substitution or hydrolytic polycondensation [1]. The compound is primarily utilized as a precision monomer, chain extender, or crosslinking agent in the synthesis of high-performance silicone-based polymers and hybrid organic-inorganic materials .

Bifunctional silicone crosslinker with latent chloromethyl reactivity
Precise polymer backbone design via rigid para-substituted core
Spectroscopic reference standard for regioisomer QC workflows

Why 1,4-Bis(chloromethyldimethylsilyloxy)benzene Cannot Be Substituted


Direct substitution of 1,4-Bis(chloromethyldimethylsilyloxy)benzene with structurally similar compounds—such as its 1,3-regioisomer, non-silylated 1,4-bis(chloromethyl)benzene, or 1,4-bis(dimethylsilyl)benzene—is scientifically invalid due to quantifiable differences in molecular architecture, physicochemical properties, and reactive functionality. The para-substitution pattern dictates polymer backbone rigidity and spatial crosslinking topology [1], while the chloromethyl-silyl ether motif provides a specific density and boiling point profile that diverges significantly from both non-silylated aromatic halides and silylhydride analogs . Furthermore, the presence of two reactive chloromethyl groups confers a distinct stoichiometric reactivity advantage over analogs lacking this functionality . These factors collectively mandate compound-specific procurement for applications requiring precise control over material properties.

Target vs. 1,3-Regioisomer
Risk:
Altered spatial crosslinking topology and polymer backbone rigidity
The para-substitution pattern is critical for maintaining predictable material properties; the 1,3-isomer may shift structural fidelity.
Target vs. Non-Silylated Analog
Risk:
Significant divergence in density and boiling point profiles
The silyl ether linkage fundamentally alters physical properties, which may limit direct replacement in high-temperature processing.
Target vs. Silylhydride Analog
Risk:
Lack of chloromethyl functionality prevents crosslinking
Absence of nucleophilic substitution sites would yield linear polymers instead of crosslinked networks, requiring validation.

1,4-Bis(chloromethyldimethylsilyloxy)benzene vs. Key Analogs


1,4- vs. 1,3-Regioisomer Differentiation

The 1,4- and 1,3-regioisomers of bis(chloromethyldimethylsilyloxy)benzene are chemically distinct entities with unique spectral fingerprints, directly impacting material reproducibility and analytical traceability. The 1,4-isomer (target) exhibits a specific InChIKey of NUFQOWGPIMOSAY-UHFFFAOYSA-N and a distinct combination of NMR and FTIR spectra [1]. The 1,3-isomer, in contrast, has the InChIKey WDQWZASYSJFRSG-UHFFFAOYSA-N and a different spectral profile [2].

Regioisomer Differentiation
Head-to-head
1,4-Isomer (Target) vs 1,3-Isomer
InChIKey: NUFQOW... vs WDQWZAS...
Analytical methods must be validated against the specific isomer to ensure correct material identification.
Source: SpectraBase direct comparison
Polymer Chemistry Analytical Chemistry Quality Control

Physical Properties vs. Non-Silylated Analog

Incorporation of the silyl ether linkage profoundly alters the physical properties of 1,4-Bis(chloromethyldimethylsilyloxy)benzene compared to the non-silylated analog 1,4-bis(chloromethyl)benzene. The target compound has a density of 1.095 g/mL at 25°C , whereas the non-silylated analog has a density of 1.417 g/cm³ . Similarly, the target compound boils at 301.4°C at 760 mmHg (calculated) , while the non-silylated analog boils at 242.5°C .

Physical vs. Non-Silylated
Class-level inference
1.095 g/mL
Density at 25°C
Boiling Point: 301.4 °C (calc.)
Physical properties differ significantly from non-silylated halides, affecting processing behavior.
Data to verify; reported as class-level property shift
Materials Science Polymer Synthesis Process Engineering

Reactive Site Count: Chloromethyl vs. Silylhydride

The target compound 1,4-Bis(chloromethyldimethylsilyloxy)benzene possesses two reactive chloromethyl groups per molecule, enabling bifunctional crosslinking or chain extension . In contrast, the silylhydride analog 1,4-bis(dimethylsilyl)benzene contains zero chloromethyl groups, offering only Si-H functionality [1]. This quantitative difference in reactive site count directly impacts crosslinking density and polymer network architecture.

Reactive Site Count
Class-level inference
2 Chloromethyl Groups
vs. 0 in silylhydride analog
Essential for bifunctional crosslinking density and network architecture.
Molecular structure analysis context
Polymer Chemistry Crosslinking Functionalization

Physical Properties vs. Silylhydride Analog

The replacement of Si-H bonds in 1,4-bis(dimethylsilyl)benzene with chloromethyl-silyl ether linkages in the target compound results in a measurable increase in density and boiling point. The target compound has a density of 1.095 g/mL and a boiling point of 301.4°C . The silylhydride analog 1,4-bis(dimethylsilyl)benzene has a density of 0.872 g/mL [1] and a boiling point of 213-214°C [1].

Physical vs. Silylhydride
Class-level inference
1.095 g/mL
Density at 25°C
Boiling Point: 301.4 °C vs 213-214 °C
Thermal stability and volatility profiles diverge significantly from silylhydride analogs.
Enables higher-temperature processing conditions
Materials Science Polymer Synthesis Formulation Development

1,4-Bis(chloromethyldimethylsilyloxy)benzene Applications


Silicone Crosslinking with Precise Stoichiometry

The exact count of two chloromethyl groups per molecule (Evidence Item 3) dictates the crosslinking density in silicone elastomers. This compound is therefore essential when a specific crosslink density is required to achieve targeted mechanical properties, such as tensile strength or elongation at break. Substitution with analogs lacking chloromethyl functionality would yield a linear polymer with fundamentally different performance characteristics .

Regioisomer-Sensitive Analytical QC

The distinct spectral fingerprint and unique InChIKey of the 1,4-isomer (Evidence Item 1) make it an indispensable reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, NMR) used to ensure batch-to-batch consistency and purity of polymer precursors. Failure to differentiate from the 1,3-isomer can lead to erroneous analytical results and compromised material quality .

High-Temperature Polymer Processing

The compound's elevated boiling point (301.4°C) and moderate density (1.095 g/mL) relative to silylhydride and non-silylated analogs (Evidence Items 2 and 4) make it suitable for polymerization reactions conducted at high temperatures without premature monomer volatilization. This property is critical for thermal condensation polymerizations and for ensuring homogeneous mixing in high-viscosity polymer melts .

Application
Selection Property
Validation Focus
Silicone Crosslinking
Precise difunctional stoichiometry
Crosslink density and network integrity
Regioisomer-Sensitive QC
Unique regioisomer spectral fingerprint
Correct material identity and batch reproducibility
High-Temp Processing
Low volatility and thermal stability
Boiling point and density under polymerization conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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